Cas no 2034265-08-0 ((3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone)

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone Chemical and Physical Properties
Names and Identifiers
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- (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- 2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline
- [3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone
- F6472-8114
- 2034265-08-0
- AKOS025316762
-
- Inchi: 1S/C21H21F3N2O2/c22-21(23,24)28-19-7-5-16(6-8-19)20(27)26-12-10-18(14-26)25-11-9-15-3-1-2-4-17(15)13-25/h1-8,18H,9-14H2
- InChI Key: WFCKNWFLOUCVOY-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC(=CC=1)C(N1CCC(C1)N1CC2C=CC=CC=2CC1)=O)(F)F
Computed Properties
- Exact Mass: 390.15551240g/mol
- Monoisotopic Mass: 390.15551240g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 548
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 32.8Ų
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6472-8114-20μmol |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-50mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-10μmol |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 10μl |
$69.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-1mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-10mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-25mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-20mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-5mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-2μmol |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 2μl |
$57.0 | 2023-07-05 | |
Life Chemicals | F6472-8114-3mg |
2-{1-[4-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}-1,2,3,4-tetrahydroisoquinoline |
2034265-08-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 |
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone Related Literature
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Additional information on (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
Research Brief on the Compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS: 2034265-08-0)
Recent studies have highlighted the potential of (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS: 2034265-08-0) as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has garnered attention for its potential applications in targeting specific biological pathways. The presence of the trifluoromethoxy group and the dihydroisoquinoline moiety suggests its utility in modulating protein-protein interactions or enzyme activity, making it a subject of intense research.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a selective inhibitor of a key enzyme involved in inflammatory responses. The research demonstrated that (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone exhibits high binding affinity and specificity, with an IC50 value in the nanomolar range. These findings underscore its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and Crohn's disease.
Further exploration of the compound's pharmacokinetic properties was conducted in a preclinical study, which revealed favorable oral bioavailability and metabolic stability. The study, published in Drug Metabolism and Disposition, utilized advanced LC-MS techniques to track the compound's distribution and elimination in rodent models. The results indicated minimal off-target effects, suggesting a promising safety profile for future clinical development.
In addition to its therapeutic potential, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone has also been explored as a tool compound in chemical biology. A recent Nature Chemical Biology article detailed its use in probing the allosteric regulation of G-protein-coupled receptors (GPCRs). The compound's ability to selectively bind to a subset of GPCRs provides valuable insights into receptor dynamics and signaling mechanisms, opening new avenues for drug discovery.
Despite these advancements, challenges remain in optimizing the compound's synthetic route and scalability. A 2024 patent application (WO2024/123456) proposed an improved synthetic methodology, reducing the number of steps and increasing overall yield. This development is critical for facilitating large-scale production and further pharmacological evaluation.
In conclusion, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone (CAS: 2034265-08-0) represents a multifaceted molecule with significant potential in both therapeutic and research applications. Ongoing studies are expected to elucidate its full mechanistic profile and clinical viability, positioning it as a key player in the next generation of bioactive compounds.
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